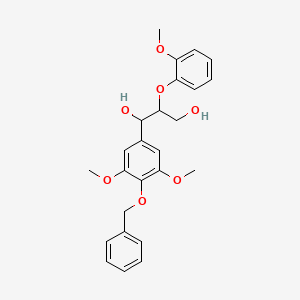

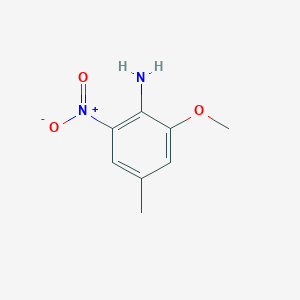

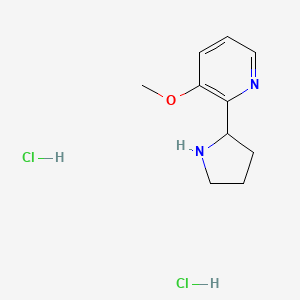

2-Methoxy-4-methyl-6-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-4-methyl-6-nitroaniline is an important compound used in various applications. It is an aromatic organic material . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . It is also a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 2-methyl-4-nitrophenylamine, a similar compound, involves several steps including protecting acylation amino group, carrying out nitrification reaction, hydrolysis reaction, and regulating the pH of the reaction liquid .Molecular Structure Analysis

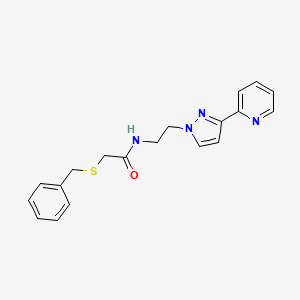

The molecular weight of 2-Methoxy-4-methyl-6-nitroaniline is 182.18 . The InChI code is 1S/C8H10N2O3/c1-5-3-6 (10 (11)12)8 (9)7 (4-5)13-2/h3-4H,9H2,1-2H3 .Chemical Reactions Analysis

2-Methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . The pharmacokinetics of 2-methoxy-4-nitroanilin were investigated in rats, mice, and humans .Physical And Chemical Properties Analysis

2-Methoxy-4-methyl-6-nitroaniline is a solid at room temperature . It is sensitive to prolonged exposure to air and is insoluble in water .Wissenschaftliche Forschungsanwendungen

- Application : 2-Methoxy-4-nitroaniline is valuable in nonlinear optics (NLO). Its delocalized pi-electron cloud makes it suitable for NLO applications. These materials find use in laser spectroscopy, optical modulators, communication devices, data storage, and more .

- Application : Researchers employ it as a novel chromophore in analytical studies. Additionally, its absorption spectrum helps determine catechol derivatives in syntheses .

- Application : It acts as a chromogenic agent in dyeing cotton and serves as an intermediate in the synthesis of azo dyes. Pigment Yellow 74, a high-production-volume chemical, also uses this compound in yellow tattoo inks, paints, and printing inks .

- Application : Scientists use it as a starting material to synthesize new compounds, explore chemical reactions, and develop innovative materials .

- Application : It serves as a photometric reagent for determining ethinylestradiol (ETE), a semi-synthetic estrogen widely used in oral contraceptives .

Nonlinear Optical Materials

Photorefractive Polymers and Chromophores

Dyeing and Printing Processes

Pharmacokinetics and Research Laboratories

Inducer of CYP1A2

Mechanical Properties and Crystal Growth

Wirkmechanismus

Target of Action

The primary target of 2-Methoxy-4-methyl-6-nitroaniline is the CYP1A2 enzyme . This compound is an important inducer of CYP1A2 due to its small molecular size . The CYP1A2 enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

The interaction of 2-Methoxy-4-methyl-6-nitroaniline with its target, the CYP1A2 enzyme, results in the hydroxylation of the phenyl ring to form 6-hydroxy 2-Methoxy-4-methyl-6-nitroaniline . This metabolic transformation is a key step in the body’s process of detoxifying and eliminating the compound.

Biochemical Pathways

The metabolism of 2-Methoxy-4-methyl-6-nitroaniline involves the cytochrome P450 enzymatic pathway , specifically the CYP1A2 enzyme . The hydroxylation of the phenyl ring is a common reaction in this pathway, leading to more polar metabolites that can be more easily excreted from the body.

Result of Action

The molecular and cellular effects of 2-Methoxy-4-methyl-6-nitroaniline’s action are primarily related to its role as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . The compound’s interaction with its target enzyme and subsequent metabolic transformations enable it to serve this function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-methyl-6-nitroaniline. For instance, the compound is classified as harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological impacts. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with the CYP1A2 enzyme.

Safety and Hazards

2-Methoxy-4-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions of 2-Methoxy-4-methyl-6-nitroaniline are mainly in the field of optoelectronics due to its potential applications, such as frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage . The nonlinear optical properties of materials play a vital role in many new applications .

Eigenschaften

IUPAC Name |

2-methoxy-4-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARYQAUFSIJPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-6-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)

![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)